molecular formula C15H13ClN4O3 B2830062 Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate CAS No. 106527-24-6

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Cat. No.: B2830062
CAS No.: 106527-24-6
M. Wt: 332.74
InChI Key: MQSMNFPBYMXFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS: 106527-24-6) is a pyridine derivative with the molecular formula C₁₅H₁₃ClN₄O₃ and a molecular weight of 332.75 g/mol . Its structure features a 1,6-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, cyano and ethoxycarbonyl groups at positions 5 and 3, respectively, and two amino groups at positions 1 and 2.

Properties

IUPAC Name

ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c1-2-23-15(22)12-11(8-3-5-9(16)6-4-8)10(7-17)14(21)20(19)13(12)18/h3-6H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMNFPBYMXFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C(=C1C2=CC=C(C=C2)Cl)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group (–COOEt) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. This reaction is common in pyridinecarboxylate derivatives (e.g., ethyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate undergoes similar transformations) .

Reaction Conditions Product
1M NaOH, reflux, 6h1,2-Diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid (sodium salt)
H2SO4 (conc.), H2O, 80°C, 4h1,2-Diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Reactivity of the Cyano Group (–CN)

The cyano group may undergo:

  • Hydrolysis : Conversion to a carboxylic acid (–COOH) or amide (–CONH2) under acidic/basic conditions.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) or LiAlH4-mediated reduction yields a primary amine (–CH2NH2).
Reagent Product
H2SO4 (50%), 100°C, 8h1,2-Diamino-4-(4-chlorophenyl)-5-carbamoyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
LiAlH4, THF, 0°C → RT, 2h1,2-Diamino-4-(4-chlorophenyl)-5-(aminomethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Diamino Group Reactivity

The 1,2-diamino substituents can participate in:

  • Acylation : Reaction with acetic anhydride to form acetamide derivatives.
  • Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde).
Reagent Product
Ac2O, pyridine, 60°C, 3h1,2-Diacetamido-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Benzaldehyde, EtOH, Δ, 12h1,2-Bis(benzylideneamino)-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Chlorophenyl Substituent Modifications

The para-chlorophenyl group may undergo:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacement of Cl with nucleophiles (e.g., –OH, –NH2) under catalytic Cu or Pd conditions.
  • Cross-Coupling Reactions : Suzuki coupling with aryl boronic acids.
Reagent Product
KOH, CuI, DMSO, 120°C, 24h1,2-Diamino-4-(4-hydroxyphenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Pd(PPh3)4, PhB(OH)2, K2CO31,2-Diamino-4-(biphenyl-4-yl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Oxo Group Reactivity

The 6-oxo group can:

  • Form Enolates : React with electrophiles (e.g., alkyl halides) under basic conditions.
  • Reduction : Convert to a hydroxyl group (–OH) using NaBH4 or LiAlH4.
Reagent Product
NaH, THF, CH3I, 0°C → RT, 2h1,2-Diamino-4-(4-chlorophenyl)-5-cyano-6-methoxy-1,6-dihydro-3-pyridinecarboxylate
NaBH4, MeOH, 0°C, 1h1,2-Diamino-4-(4-chlorophenyl)-5-cyano-6-hydroxy-1,2,3,6-tetrahydropyridine-3-carboxylate

Thermal Stability

The compound decomposes at temperatures >250°C, with a melting point of 254°C in ethanol . Thermal degradation pathways likely involve cleavage of the ester and cyano groups, releasing CO2 and NH3.

Scientific Research Applications

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its structural features suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous pyridine and pyrimidine derivatives, focusing on substituent effects, ring saturation, and heteroatom variations.

Ethyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

  • Key Differences: Position 2: Methyl group instead of 1,2-diamino substitution. Position 6: Thioxo (C=S) instead of oxo (C=O).
  • Methyl substitution at position 2 simplifies synthesis but may reduce reactivity for further functionalization .

Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

  • Key Differences: Ring saturation: Tetrahydropyridine (partially saturated) vs. 1,6-dihydropyridine (partially unsaturated). Position 2: Methyl group instead of diamino substitution.
  • The absence of amino groups limits hydrogen-bonding interactions critical for binding in pharmaceutical applications .

(Z)-1,2-Diamino-4-(4-chlorophenyl)-6-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)-1,6-dihydro-pyridine-3-carbonitrile (6a)

  • Key Differences :
    • Position 6: Pyrazolylidene substituent replaces the oxo group.
  • This modification may complicate synthesis but expand utility in materials science or catalysis .

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Key Differences :
    • Core structure: Pyrimidine (6-membered ring with two nitrogens) instead of pyridine.
    • Substituents: Hydroxy-methoxyphenyl and methyl groups.
  • The hydroxy-methoxyphenyl group may confer antioxidant properties absent in the target compound .

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Position 1/2 Position 3 Position 4 Position 5 Position 6 Notable Features
Target Compound 1,6-dihydropyridine NH₂/NH₂ COOEt 4-ClPh CN O Diamino, cyano, oxo
Ethyl 4-(4-ClPh)-5-CN-2-Me-6-S-pyridine 1,6-dihydropyridine H/CH₃ COOEt 4-ClPh CN S Thioxo, methyl substitution
Ethyl 4-(4-ClPh)-2-Me-tetrahydropyridine Tetrahydropyridine H/CH₃ COOEt 4-ClPh H O Saturated ring, no amino groups
Compound 6a 1,6-dihydropyridine NH₂/NH₂ CN 4-ClPh H Pyrazolylidene Extended π-system, steric bulk
Pyrimidine Derivative Tetrahydropyrimidine H/H COOEt 4-OH-3-MeO-Ph CH₃ O Dual N, polar substituents

Biological Activity

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 106527-24-6) is a compound of interest due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data.

Chemical Structure and Properties

The compound features a pyridine core with various substituents that contribute to its biological activity. Its molecular formula is C15H13ClN4O3C_{15}H_{13}ClN_{4}O_{3}, and it possesses a significant degree of structural complexity which influences its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo have demonstrated antimicrobial properties. A study on related pyridine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that this compound may also exhibit similar effects due to structural similarities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo has been evaluated for anticancer potential. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the cyano group and the chlorophenyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

Case Study: Anticancer Activity

A notable case study involved the synthesis of pyridine derivatives that showed promising results against human cancer cell lines. The study reported a significant reduction in cell viability at specific concentrations, indicating a dose-dependent response. The compound's mechanism of action was hypothesized to involve the induction of oxidative stress leading to cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of Ethyl 1,2-diamino-4-(4-chlorophenyl)-5-cyano-6-oxo. Variations in substituents have been shown to affect both potency and selectivity towards biological targets. For instance, modifications in the chlorophenyl group can enhance binding affinity to specific enzymes or receptors involved in disease processes .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduces apoptosis in cancer cells
Structure-Activity RelationshipEnhancements through substituent modifications

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Use SHELX software for single-crystal refinement to confirm stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : Key signals include δ 1.3–1.5 ppm (ethyl ester CH3), δ 6.8–7.4 ppm (aromatic protons from 4-chlorophenyl), and δ 8.1–8.5 ppm (pyridine ring protons) .
  • HPLC-MS : Purity assessment with C18 columns (acetonitrile/water mobile phase) and ESI+ detection for molecular ion peaks .

Advanced Consideration
Dynamic NMR can resolve tautomeric equilibria (e.g., keto-enol forms in the dihydropyridone ring). High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula .

How can researchers resolve discrepancies in reported biological activities across studies?

Advanced Research Focus
Discrepancies in cytotoxicity (e.g., IC50 variations) may arise from differences in cell lines (A549 vs. H460) or assay protocols (MTT vs. resazurin). Standardize protocols by:

  • Pre-treating cells under identical serum-free conditions for 24 hours.
  • Validating results with orthogonal assays (e.g., apoptosis markers like Annexin V) .
  • Cross-referencing with structural analogs (e.g., comparing cyano vs. methyl substitutions in pyridine derivatives) to isolate substituent effects .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model binding to sirtuin isoforms (e.g., Sirt1 and Sirt6). Prioritize poses with ΔG < −7 kcal/mol and hydrogen bonds to catalytic residues (e.g., His363 in Sirt1) .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess RMSD fluctuations <2 Å .
  • ADMET prediction : SwissADME evaluates Lipinski compliance (MW <500, LogP <5) and blood-brain barrier permeability .

How do electronic effects of substituents influence reactivity in derivatization?

Q. Advanced Research Focus

  • The 4-chlorophenyl group enhances electrophilicity at the pyridine C4 position, facilitating nucleophilic substitutions (e.g., SNAr with amines).
  • The cyano group at C5 stabilizes intermediates via conjugation, enabling regioselective alkylation or acylation .
  • Ethyl ester hydrolysis : Controlled alkaline conditions (NaOH/EtOH, 0°C to room temperature) yield carboxylic acid derivatives without degrading the dihydropyridone ring .

What strategies improve solubility and stability for in vitro assays?

Q. Basic Research Focus

  • Solubility : Use DMSO stock solutions (≤10 mM) diluted in PBS or culture media (final DMSO ≤0.1%).
  • Stability : Store lyophilized compounds at −20°C under argon. Monitor degradation via LC-MS over 72 hours in pH 7.4 buffer .

Advanced Consideration
Co-crystallization with cyclodextrins or formulation into nanoparticles (e.g., PLGA) enhances aqueous solubility and bioavailability .

How to validate proposed mechanisms in enzyme inhibition studies?

Q. Advanced Research Focus

  • Gene/protein expression : qRT-PCR and Western blotting confirm downregulation of sirtuin isoforms (e.g., Sirt1, Sirt6) in NSCLC cells post-treatment .
  • Enzyme kinetics : Measure NAD+-dependent deacetylase activity (fluorogenic substrates like Ac-p53 peptide) with IC50 values compared to controls .
  • Mutagenesis : CRISPR-edited cell lines (e.g., Sirt1-KO) test target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.